N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide
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Overview
Description
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide is a chemical compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2-chlorobenzohydrazide with ethyl chloroacetate to form the intermediate, which is then cyclized to produce the oxadiazole ring. The final step involves the reaction of the oxadiazole intermediate with morpholine to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction time .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydroxide and potassium carbonate are commonly used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antitubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Pharmacology: It exhibits various pharmacological activities, including anti-inflammatory, antiviral, and antineoplastic properties.
Material Science: The compound is explored for its use in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to its ability to inhibit the synthesis of mycolic acids in Mycobacterium tuberculosis, which are essential components of the bacterial cell wall . The compound may also interact with various enzymes and receptors, leading to its diverse pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide
- N-[5-(2-Chlorophenyl)-1,3,4-thiadiazol-2-yl]-3-(morpholin-4-yl)propanamide
Uniqueness
N-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(morpholin-4-yl)propanamide is unique due to its specific substitution pattern on the oxadiazole ring, which imparts distinct biological activities and chemical reactivity compared to similar compounds
Properties
CAS No. |
89757-67-5 |
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Molecular Formula |
C15H17ClN4O3 |
Molecular Weight |
336.77 g/mol |
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-morpholin-4-ylpropanamide |
InChI |
InChI=1S/C15H17ClN4O3/c16-12-4-2-1-3-11(12)14-18-19-15(23-14)17-13(21)5-6-20-7-9-22-10-8-20/h1-4H,5-10H2,(H,17,19,21) |
InChI Key |
BNNUJRHRYHTVJX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3Cl |
Origin of Product |
United States |
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